

Cross-validation of experimental and computational results for Isoxazol-5-ylmethanamine

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Compound of Interest

Compound Name: *Isoxazol-5-ylmethanamine*

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A Cross-Validated Guide to Isoxazole Derivatives: Bridging Experiment and Computation

For researchers, scientists, and professionals in drug development, the robust validation of computational models with experimental data is a cornerstone of modern chemical research. This guide provides a comparative analysis of experimental and computational data for a representative isoxazole derivative, 3-methyl-5-phenylisoxazole, offering a clear framework for cross-validation of these critical datasets.

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][2]} The ability to accurately predict the physicochemical and biological properties of novel isoxazole derivatives through computational methods can significantly accelerate the drug discovery process. However, the reliability of these *in silico* predictions hinges on their correlation with real-world experimental results.

This guide focuses on 3,5-disubstituted isoxazoles, a well-studied class of these heterocyclic compounds. We present a direct comparison of experimentally determined physical and spectroscopic data with computationally predicted properties for 3-methyl-5-phenylisoxazole. Furthermore, we provide a detailed experimental protocol for the synthesis of such derivatives

and a generalized workflow for their biological evaluation, offering a comprehensive resource for researchers in the field.

Experimental and Computational Data Comparison: 3-Methyl-5-phenylisoxazole

The following tables summarize the available experimental and computational data for 3-methyl-5-phenylisoxazole, providing a direct comparison for cross-validation.

Physicochemical Properties

Property	Experimental Value	Computational Value	Reference
Molecular Weight	-	159.18 g/mol	[3]
Melting Point	63–64 °C	-	[4]
XLogP3	-	2.4	[3]
Topological Polar Surface Area	-	26 Å ²	[3]

Spectroscopic Data

Spectroscopy	Experimental Data	Computational Prediction/Analysis	Reference
^1H NMR (400 MHz, CDCl_3)	δ 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH_3)	While direct prediction of the full spectrum is complex, DFT calculations can predict chemical shifts.	[4]
^{13}C NMR (100 MHz, CDCl_3)	δ 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40	DFT calculations are commonly used to predict ^{13}C NMR chemical shifts with good accuracy.	[4]
Mass Spectrometry (EI)	m/z Top Peak: 105, m/z 2nd Highest: 159, m/z 3rd Highest: 77	The molecular ion peak $[\text{M}]^+$ at m/z 159 corresponds to the calculated molecular weight.	[5]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various methods, with the 1,3-dipolar cycloaddition of alkynes and in situ generated nitrile oxides being a common and effective route.[6]

Materials:

- Substituted aldehyde
- Hydroxylamine hydrochloride
- N-Chlorosuccinimide (NCS)
- Triethylamine (TEA)

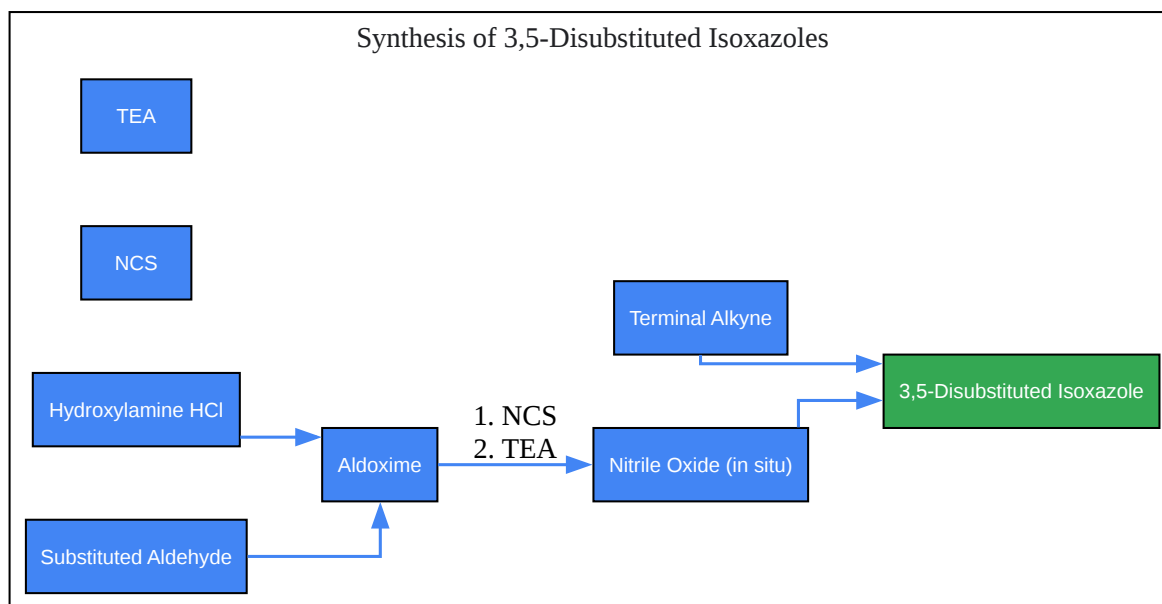
- Substituted terminal alkyne
- Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

- Oxime Formation: The substituted aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol to form the corresponding aldoxime.
- Nitrile Oxide Generation: The aldoxime is then treated with a halogenating agent such as N-chlorosuccinimide (NCS) in a solvent like DMF to generate the hydroximoyl chloride intermediate. Subsequent addition of a base, like triethylamine (TEA), leads to the in situ formation of the nitrile oxide.
- Cycloaddition: The terminal alkyne is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.^[6]

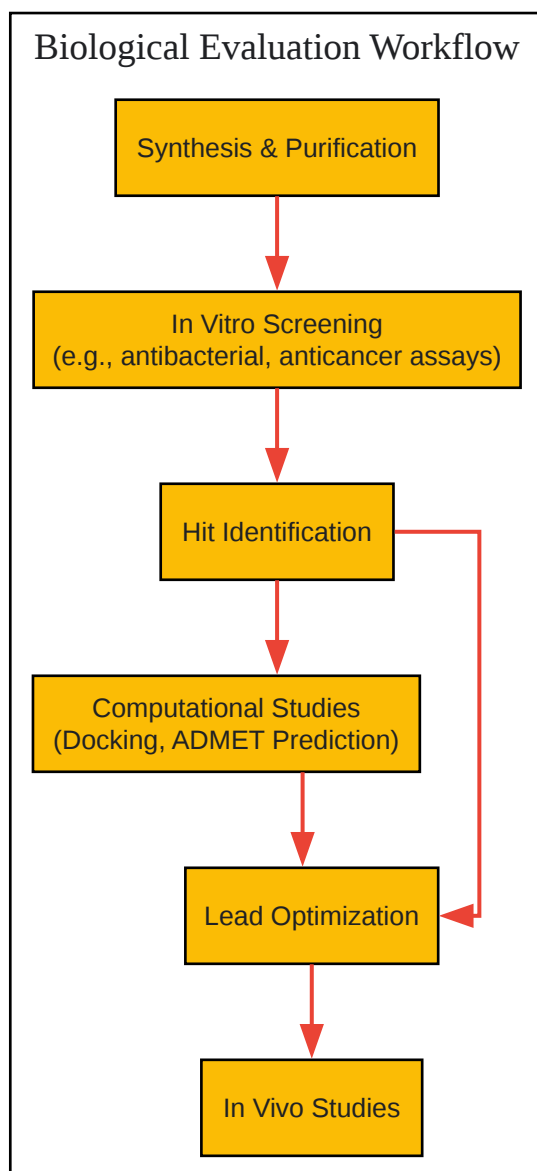
Visualization of Synthetic and Evaluative Workflows

The following diagrams illustrate the general synthetic pathway for 3,5-disubstituted isoxazoles and a typical workflow for their biological evaluation.



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Caption: Synthetic pathway for 3,5-disubstituted isoxazoles.



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Caption: Workflow for biological evaluation of isoxazole derivatives.

Biological Activity: A General Comparison

Experimental studies have demonstrated that isoxazole derivatives exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. [1][2] The specific activity and potency are highly dependent on the nature and position of the substituents on the isoxazole ring. For example, the presence of electron-withdrawing or

electron-donating groups on the phenyl rings of 3,5-diaryl isoxazoles can significantly modulate their anticancer activity.[7]

Computational studies, such as molecular docking, are frequently employed to rationalize these experimental findings and to predict the biological activity of novel compounds.[7][8] These in silico methods can predict the binding affinity and mode of interaction of a ligand with a biological target, providing insights into the structure-activity relationship (SAR). While a direct quantitative comparison between a predicted binding energy and an experimental IC50 value can be complex, the qualitative trends predicted by computational models often correlate well with experimental observations. For instance, compounds predicted to have stronger binding interactions in docking studies often exhibit higher potency in in vitro assays.[8] The cross-validation of these computational predictions with experimental biological data is a crucial step in the hit-to-lead optimization process.

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